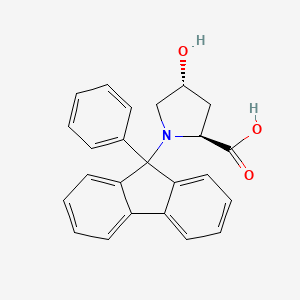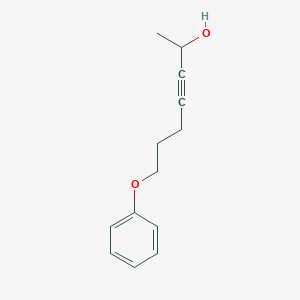
7-Phenoxyhept-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenoxyhept-3-yn-2-ol is an organic compound with the molecular formula C13H16O2 It consists of a hept-3-yn-2-ol backbone with a phenoxy group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyhept-3-yn-2-ol typically involves the coupling of a phenoxy group with a hept-3-yn-2-ol backbone. One common method involves the use of tert-butyl((7-phenoxyhept-2-yn-1-yl)oxy)dimethylsilane as an intermediate . The reaction conditions often include the use of strong bases such as n-butyllithium (nBuLi) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenoxyhept-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-phenoxyhept-3-yn-2-one.
Reduction: Formation of 7-phenoxyhept-3-en-2-ol or 7-phenoxyheptan-2-ol.
Substitution: Formation of various substituted phenoxyhept-3-yn-2-ol derivatives.
Aplicaciones Científicas De Investigación
7-Phenoxyhept-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Phenoxyhept-3-yn-2-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze reactions involving alkynes or alcohols. The phenoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 7-(p-Tolyloxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Trifluoromethylphenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Chlorophenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
Comparison: 7-Phenoxyhept-3-yn-2-ol is unique due to its specific phenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents on the phenoxy group, this compound may exhibit different reactivity, solubility, and biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl can significantly alter the compound’s reactivity compared to electron-donating groups like methyl.
Propiedades
Número CAS |
917883-00-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
7-phenoxyhept-3-yn-2-ol |
InChI |
InChI=1S/C13H16O2/c1-12(14)8-4-3-7-11-15-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,3,7,11H2,1H3 |
Clave InChI |
RJBMCZUYXDRDSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCCCOC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


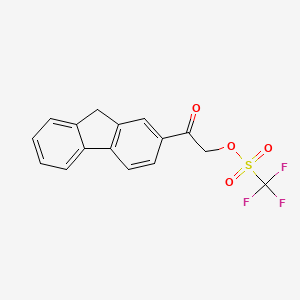
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
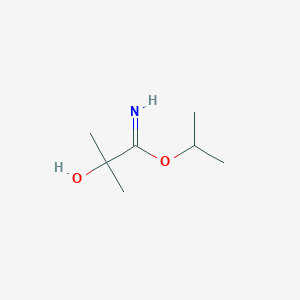
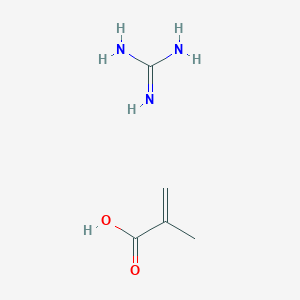
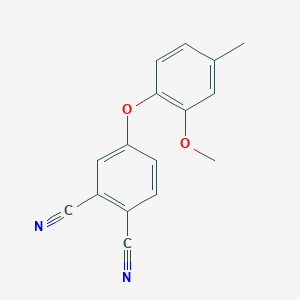
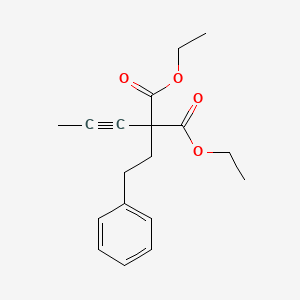
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
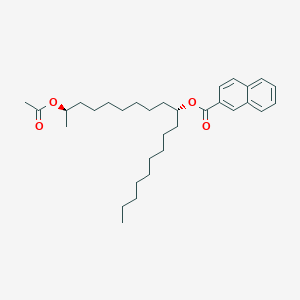
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)


